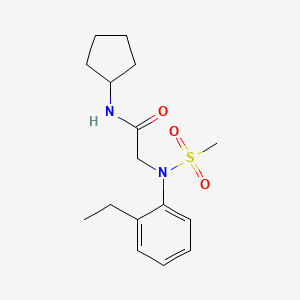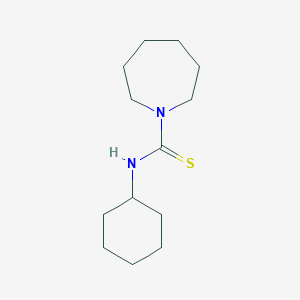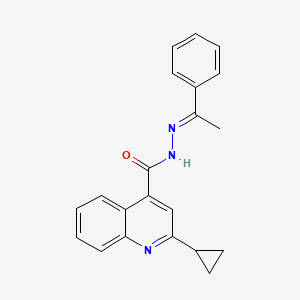![molecular formula C22H15N3O B5747666 6-[(4-methylphenyl)amino]-7H-benzo[e]perimidin-7-one](/img/structure/B5747666.png)
6-[(4-methylphenyl)amino]-7H-benzo[e]perimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(4-methylphenyl)amino]-7H-benzo[e]perimidin-7-one, also known as BPIP, is a synthetic compound that has been widely studied for its potential applications in scientific research. BPIP is a heterocyclic compound that contains a benzene ring fused to a pyrimidine ring, and it has been shown to possess a range of interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 6-[(4-methylphenyl)amino]-7H-benzo[e]perimidin-7-one is not fully understood, but it is thought to involve the binding of the compound to specific sites on target proteins and enzymes. This binding can lead to changes in the activity or function of these proteins, which can in turn affect cellular processes and physiological responses.
Biochemical and Physiological Effects:
6-[(4-methylphenyl)amino]-7H-benzo[e]perimidin-7-one has been shown to have a range of interesting biochemical and physiological effects, including the inhibition of certain kinases and phosphatases, the modulation of ion channels, and the regulation of gene expression. These effects have been studied in a variety of different cell types and experimental systems, and they have led to a better understanding of the mechanisms that underlie cellular signaling and physiological responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-[(4-methylphenyl)amino]-7H-benzo[e]perimidin-7-one as a tool compound for scientific research is its ability to selectively target specific proteins and enzymes. This allows researchers to study the effects of manipulating these proteins without affecting other cellular processes. However, one limitation of 6-[(4-methylphenyl)amino]-7H-benzo[e]perimidin-7-one is that it may not be suitable for all experimental systems or cell types, and its effects may vary depending on the specific context in which it is used.
Direcciones Futuras
There are many possible future directions for research on 6-[(4-methylphenyl)amino]-7H-benzo[e]perimidin-7-one and related compounds. Some potential areas of interest include the development of new synthetic methods for 6-[(4-methylphenyl)amino]-7H-benzo[e]perimidin-7-one and related compounds, the identification of new target proteins and enzymes, and the exploration of the physiological effects of 6-[(4-methylphenyl)amino]-7H-benzo[e]perimidin-7-one in different experimental systems. Additionally, 6-[(4-methylphenyl)amino]-7H-benzo[e]perimidin-7-one may have potential applications in drug discovery and development, particularly for the treatment of diseases that involve dysregulated protein signaling pathways.
Métodos De Síntesis
6-[(4-methylphenyl)amino]-7H-benzo[e]perimidin-7-one can be synthesized using a variety of different methods, including the reaction of 4-methylaniline with 2,3-dichloroquinoxaline in the presence of a base such as potassium carbonate. Other methods involve the use of different starting materials and reagents, but the general approach involves the formation of the benzene-pyrimidine ring system through a series of chemical reactions.
Aplicaciones Científicas De Investigación
6-[(4-methylphenyl)amino]-7H-benzo[e]perimidin-7-one has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to interact with a range of different proteins and enzymes, including kinases and phosphatases, and it has been used as a tool compound to study the mechanisms of these proteins.
Propiedades
IUPAC Name |
6-(4-methylanilino)benzo[e]perimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O/c1-13-6-8-14(9-7-13)25-18-11-10-17-19-20(18)22(26)16-5-3-2-4-15(16)21(19)24-12-23-17/h2-12,25H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZAFTGRLGRVJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C4=C(C=C2)N=CN=C4C5=CC=CC=C5C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5747594.png)


![N-[4-(dimethylamino)phenyl]-2-methoxyacetamide](/img/structure/B5747618.png)






![1-benzyl-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5747658.png)

![N-{2-[(4-chlorophenyl)thio]phenyl}-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5747684.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5747688.png)